(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride
Description
BenchChem offers high-quality (7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-2-8-5-10-3-4-11(8)6-7;;/h7-8,10H,1-6H2,(H,12,13);2*1H/t7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDHZALMCZCLF-RHJRFJOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CNCC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN2[C@H]1CNCC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid; dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₆N₂O₂
- Molecular Weight : 184.24 g/mol
- CAS Number : 1049677-81-7
Antimicrobial Activity
Research indicates that derivatives of pyrido and pyrazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain structural modifications enhance the activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds can range widely based on their structure.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.5 | M. tuberculosis H 37Rv |
| Compound B | 2 | M. tuberculosis Spec. 210 |
| Compound C | 4 | E. coli |
The compound has been reported to show promising results in inhibiting the growth of resistant strains of bacteria, making it a candidate for further exploration in antimicrobial therapies .
Tuberculostatic Activity
A study focused on the synthesis and evaluation of pyridine and pyrazine derivatives highlighted the tuberculostatic activity of these compounds. The results indicated that specific modifications to the pyridine ring significantly affected their efficacy against Mycobacterium tuberculosis. For example:
- Compounds with a piperidine substituent demonstrated higher potency compared to those with morpholine or pyrrolidine.
- The MIC values for selected derivatives were notably low (as low as 0.5 µg/mL), suggesting strong inhibitory effects against tuberculosis strains .
The biological activity of (7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid; dihydrochloride is believed to involve several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis.
- Disruption of Metabolic Pathways : The compound may inhibit key enzymes involved in metabolic processes essential for bacterial survival.
- Targeting Specific Receptors : It may interact with specific receptors or proteins within microbial cells that are critical for their function.
Case Studies
Several studies have documented the biological effects of this compound and its derivatives:
- Antimicrobial Efficacy Study : A research project synthesized various derivatives and evaluated their antimicrobial properties against clinical isolates of M. tuberculosis. Results showed that some derivatives had MIC values significantly lower than standard treatments .
- Pharmacokinetic Analysis : Another study assessed the pharmacokinetic profiles of the compound in animal models, revealing favorable absorption and distribution characteristics that support its potential use in therapeutic applications .
- Cytotoxicity Assessment : In vitro cytotoxicity tests demonstrated that while some derivatives exhibited antimicrobial properties, they also showed selective toxicity towards cancer cell lines at higher concentrations .
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of this compound exhibit a range of biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrido[1,2-a]pyrazine derivatives. For example:
- Compounds with similar structures have shown significant cytotoxic effects against various human cancer cell lines such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) .
- The mechanisms of action often involve apoptosis induction and cell cycle arrest at specific phases .
Antimicrobial Properties
Investigations into the antimicrobial properties of similar compounds have revealed effectiveness against various bacterial strains. The presence of specific functional groups enhances their ability to interact with microbial cell membranes.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized derivatives against multiple cancer cell lines. The findings indicated that certain substitutions on the pyrazine core significantly enhanced potency compared to standard chemotherapeutics like etoposide .
- Mechanistic Studies : Further research focused on understanding the molecular mechanisms by which these compounds exert their anticancer effects. Techniques such as Western blotting were employed to analyze protein expression changes associated with apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
